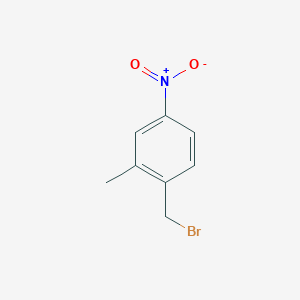

1-(溴甲基)-2-甲基-4-硝基苯

描述

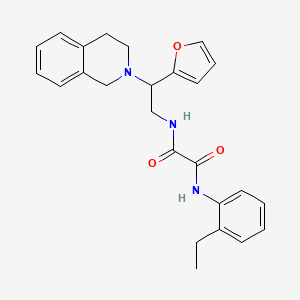

“1-(Bromomethyl)-2-methyl-4-nitrobenzene” is an organic compound . It is a derivative of benzene, which is a colorless liquid with a sweet smell and is used primarily as a precursor to heavy chemicals .

Synthesis Analysis

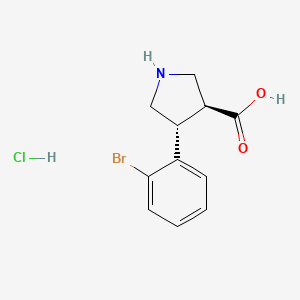

The synthesis of “1-(Bromomethyl)-2-methyl-4-nitrobenzene” could involve bromination of toluene under conditions suitable for a free radical halogenation . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-2-methyl-4-nitrobenzene” consists of a benzene ring substituted with a bromomethyl group . The IUPAC Standard InChIKey for this compound is WGVYCXYGPNNUQA-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving “1-(Bromomethyl)-2-methyl-4-nitrobenzene” could be complex due to the presence of the bromomethyl group. This group can participate in various reactions, including nucleophilic substitution reactions .科学研究应用

Synthesis of Block Copolymers

“1-(Bromomethyl)-2-methyl-4-nitrobenzene” has been used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . The primary parameters, such as concentration and time that affect the reaction, were evaluated .

Creation of Bifunctional Initiator

This compound has been employed in creating a novel bifunctional initiator for the controlled radical polymerization of styrene .

Production of Bromine-Terminated Polymers

It has been used as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Asymmetric Esterification

“1-(Bromomethyl)-2-methyl-4-nitrobenzene” has been used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .

Synthesis of Bromopyrene Derivatives

This compound has been used in the synthesis of bromopyrene derivatives at non-K region and nodal positions for diverse functionalization strategies .

Synthesis of Azabicycloheptanes

It has been used in the synthesis of 7-azabicyclo [2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid. This showcases the potential of bromomethylated azabicycloheptanes in creating rigid, non-chiral analogues of biologically relevant compounds.

作用机制

The mechanism of action of “1-(Bromomethyl)-2-methyl-4-nitrobenzene” could involve the formation of a cyclopropylmethyl bromide anion, which then reacts with the substrate to form the desired product.

安全和危害

The safety data sheet for a similar compound, benzyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

1-(bromomethyl)-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQVEPTWWMCODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-methyl-4-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)

![(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride](/img/structure/B2491639.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)

![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)

![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)